(2-Acetyl-6-formylpyridin-4-YL)acetic acid
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Overview
Description
(2-Acetyl-6-formylpyridin-4-YL)acetic acid is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound is characterized by the presence of both acetyl and formyl functional groups attached to a pyridine ring, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-formylpyridin-4-YL)acetic acid typically involves multi-step organic reactions. One common method includes the acylation of pyridine derivatives followed by formylation. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct functional groups are introduced at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Acetyl-6-formylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Acetyl-6-formylpyridin-4-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Acetyl-6-formylpyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The acetyl and formyl groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups, leading to varied chemical and biological properties.
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-(2-acetyl-6-formylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4/c1-6(13)9-3-7(4-10(14)15)2-8(5-12)11-9/h2-3,5H,4H2,1H3,(H,14,15) |
InChI Key |
QYQXVALQBDRACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)CC(=O)O |
Origin of Product |
United States |
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